N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit the activity of certain enzymes, thereby affecting cellular metabolism .
Comparison with Similar Compounds
N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide can be compared with other Schiff bases such as:
N’-(3-hydroxy-4-methoxybenzylidene)benzohydrazide: Similar in structure but with a benzene ring instead of a thiophene ring.
N’-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide: Contains a nicotinic acid moiety, which may confer different biological activities.
The uniqueness of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide lies in its thiophene ring, which can enhance its electronic properties and potentially increase its biological activity.
Properties
Molecular Formula |
C13H12N2O3S |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-18-11-5-4-9(7-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+ |
InChI Key |
HPGLLVNNMOYDCM-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)O |
Origin of Product |
United States |
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